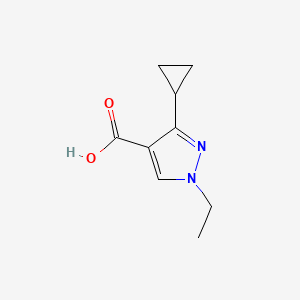

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclopropyl-1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-5-7(9(12)13)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMAFDSYDTXWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599128 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006446-33-8 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate. This reaction leads to the formation of an intermediate pyrazole derivative, which can then be carboxylated to yield the desired carboxylic acid:

Alternative Methods

Other synthetic strategies may include:

Hydrazone Formation : In this method, hydrazones derived from ketones or aldehydes can be cyclized to form pyrazoles.

Use of Substituted Hydrazines : Variations in substituents on hydrazines can lead to different pyrazole derivatives, which can then be converted into the target compound through hydrolysis and decarboxylation steps.

Reaction Conditions

The success of the synthesis is highly dependent on the reaction conditions employed. Key factors include:

Solvent Selection

Common solvents used in these reactions include:

Ethanol and Methanol : Often used for their ability to dissolve reactants and facilitate reactions.

Dimethylformamide (DMF) : Frequently utilized for its polar aprotic nature, enhancing nucleophilicity.

Temperature and Pressure

Reactions are typically carried out at elevated temperatures (around 60–100 °C) to promote cyclization.

Carboxylation reactions may require higher pressures to ensure efficient incorporation of carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized for scalability and efficiency:

Batch vs Continuous Flow Processes

Batch Processes : These involve traditional methods where all reactants are combined in a single reactor. They allow for precise control over reaction conditions but may be less efficient for large-scale production.

Continuous Flow Processes : These systems enable constant input of reactants and removal of products, leading to improved yields and reduced by-product formation. They also allow for better heat management and enhanced safety profiles.

Summary of Findings

The preparation methods for this compound are diverse, with several synthetic routes available depending on the desired outcome. The choice of solvents, temperature, and pressure significantly influences both yield and purity of the final product.

| Preparation Method | Key Steps | Typical Yield | Notes |

|---|---|---|---|

| Cyclopropyl Hydrazine + Ethyl Acetoacetate | Cyclization followed by carboxylation | Moderate | Requires careful temperature control |

| Hydrazone Formation | Cyclization of hydrazones | Variable | Dependent on substituent structure |

| Industrial Batch Process | Single reactor with controlled conditions | High | Suitable for smaller scales |

| Continuous Flow Process | Constant flow of reactants | Very High | More efficient for large-scale production |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced analogs with altered functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups introduced at specific positions.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biological Probes: Used as a probe in biological studies to understand enzyme-substrate interactions.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

Industry:

Material Science:

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

- Structural Difference : Replaces cyclopropyl with a methyl group.

- Impact :

- Solubility : The smaller methyl group may increase water solubility compared to the hydrophobic cyclopropyl ring.

- Synthetic Accessibility : Methyl derivatives are typically easier and cheaper to synthesize (e.g., lower cost per gram than cyclopropyl analogs).

- Molecular Weight : 154.16 g/mol (vs. 180.20 g/mol for the cyclopropyl variant).

1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

- Structural Difference : Replaces cyclopropyl with a phenyl group.

- Impact :

- Lipophilicity : The phenyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Bulky aromatic substituents like phenyl may slow metabolic degradation compared to cyclopropyl.

3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

- Structural Difference : Replaces ethyl with a methyl group at the 1-position.

- Boiling Point: Lower boiling point compared to the ethyl variant due to reduced molecular weight.

Physicochemical and Economic Comparison

| Compound | Molecular Weight | Substituents (1-/3-) | Purity | Price (1g) |

|---|---|---|---|---|

| 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | 180.20 g/mol | Ethyl/Cyclopropyl | 97% | €486 |

| 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | 154.16 g/mol | Ethyl/Methyl | >98% | ~€300 (est.) |

| 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid | 200.23 g/mol | Ethyl/Phenyl | 95% | ~€550 (est.) |

Notes:

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 180.204 g/mol. The compound features a pyrazole ring substituted with cyclopropyl and ethyl groups, along with a carboxylic acid functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of various enzymes, inhibiting their activity and thereby exerting biological effects. Potential pathways affected include:

- Signal Transduction Pathways : Modulation of cellular signaling processes.

- Metabolic Pathways : Inhibition or activation of metabolic enzymes affecting cellular metabolism.

1. Anti-inflammatory Effects

Research has indicated that pyrazole derivatives, including this compound, exhibit anti-inflammatory properties. A study evaluating various pyrazole derivatives found that certain compounds significantly inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported, suggesting that modifications in the pyrazole structure can enhance anti-inflammatory activity .

Table 1: Summary of Biological Activities and IC50 Values

Q & A

Q. What are the standard synthetic routes for preparing 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with hydrazine derivatives, followed by cyclopropane functionalization. For example, analogous compounds are synthesized via cyclocondensation of ethyl acetoacetate and phenylhydrazine, yielding pyrazole esters, which are hydrolyzed under basic conditions to carboxylic acids . Cyclopropane groups can be introduced via alkylation or cross-coupling reactions using cyclopropyl reagents . Purification often employs column chromatography with silica gel and solvents like ethyl acetate/cyclohexane .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

- ¹H/¹³C NMR : Signals for the cyclopropyl group appear as multiplets (δ 0.5–1.5 ppm), while the pyrazole ring protons resonate near δ 7.0–8.5 ppm. Carboxylic acid protons are typically absent due to exchange broadening .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, and pyrazole ring vibrations appear at 1540–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns are analyzed using ESI-MS or EI-MS, with accurate mass measurements (HRMS) to confirm molecular formulas .

Q. What are the recommended storage conditions for pyrazole-carboxylic acids?

Store under inert atmosphere (N₂/Ar) at –20°C in sealed containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as carboxylic acids can degrade .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropyl group?

Cyclopropanation may involve [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cross-couplings (e.g., Pd-mediated reactions). Solvent choice (e.g., DMF or THF), temperature (0–50°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impact yields. Monitor reactions via TLC and optimize quenching steps to minimize byproducts .

Q. What computational methods are used to model the compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. These models help rationalize regioselectivity in derivatization reactions and interactions with biological targets .

Q. How to design pharmacological assays to evaluate bioactivity (e.g., anti-inflammatory or antimicrobial effects)?

- In vitro : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or microbial growth inhibition tests (MIC against S. aureus/E. coli).

- In vivo : Rodent models (e.g., carrageenan-induced paw edema) assess efficacy. Include controls for ulcerogenicity if testing NSAID-like activity .

- Data Interpretation : Compare IC₅₀ values to reference drugs and validate statistical significance via ANOVA .

Q. How to resolve contradictions in spectral data or purity assessments?

When commercial sources lack analytical data (e.g., ), confirm identity via:

- Elemental Analysis : Match calculated vs. observed C/H/N ratios.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to detect impurities.

- HPLC-PDA : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .

Q. What strategies improve stability during esterification or hydrolysis reactions?

- Esterification : Use coupling agents (DCC/DMAP) in dry DCM under N₂ to avoid side reactions.

- Hydrolysis : Controlled basic conditions (NaOH/EtOH, 0–5°C) prevent decarboxylation. Neutralize with HCl and extract promptly .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.